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amine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methylimidazo[1,2-a]pyridin-6-
amine, a key heterocyclic compound. It is intended for researchers, scientists, and
professionals in drug development who are working with or exploring the applications of the
imidazo[1,2-a]pyridine scaffold. This document delves into the core chemical properties,
synthesis, reactivity, and characterization of this molecule, offering field-proven insights into its
utility.

The imidazo[1,2-a]pyridine ring system is recognized as a "privileged scaffold" in medicinal
chemistry. Its unique electronic and structural characteristics have led to its incorporation into
several marketed drugs, including the anxiolytic Alpidem and the hypnotic Zolpidem.[1]
Derivatives of this scaffold exhibit a vast range of biological activities, including anticancer,
antimicrobial, antiviral, and anti-inflammatory properties.[1][2] 2-Methylimidazo[1,2-a]pyridin-
6-amine serves as a crucial building block, providing multiple reactive sites for the synthesis of
diverse chemical libraries aimed at discovering novel therapeutic agents.

Core Physicochemical and Computational
Properties
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Understanding the fundamental properties of 2-Methylimidazo[1,2-a]pyridin-6-amine is the
first step in its effective application. These properties dictate its solubility, stability, and
pharmacokinetic potential.

Property Value Source
CAS Number 860258-05-5 [3]
Molecular Formula CsHoN3 [3]
Molecular Weight 147.18 g/mol [3]
Appearance Solid (form) [4]
Solubility Slightly soluble in water [5]
Storage Conditions 4°C, protect from light [3]
Topological Polar Surface Area

(TPSA) 43.32 A2 [3]
LogP (calculated) 1.22 [3]
Hydrogen Bond Donors 1 [3]
Hydrogen Bond Acceptors 3 [3]
Rotatable Bonds 0 [3]

Note: An alternative CAS number, 97990-19-7, is also associated with this compound,
potentially from a different supplier or registration.[6]

Synthesis and Mechanistic Insights

The synthesis of the imidazo[1,2-a]pyridine core is well-established, with the most common and
robust method being the condensation reaction between a 2-aminopyridine derivative and an
a-haloketone.[7] This reaction, often referred to as a variation of the Tschitschibabin reaction,
provides a direct and efficient route to the fused heterocyclic system.

General Synthetic Pathway
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The synthesis of 2-Methylimidazo[1,2-a]pyridin-6-amine typically starts with 2,6-
diaminopyridine. The reaction proceeds via an initial SN2 reaction where the more nucleophilic
endocyclic nitrogen of the aminopyridine attacks the a-carbon of chloroacetone. This is
followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic
imidazo[1,2-a]pyridine ring. The choice of a mild acid catalyst facilitates the dehydration step.
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Caption: General workflow for the synthesis of the imidazo[1,2-a]pyridine core.
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Example Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methodologies for forming
the imidazo[1,2-a]pyridine scaffold.[8]

o Materials:

o 2,6-Diaminopyridine (1.0 eq)

o

Chloroacetone (1.0 eq)

[¢]

Ethanol (as solvent)

[¢]

Acetic Acid (catalytic amount, ~30 drops for a 0.3 mol scale)

[e]

Magnesium sulfate (for drying)

e Procedure:

[¢]

In a suitable round-bottom flask, dissolve 2,6-diaminopyridine in ethanol.

[¢]

To this solution, add chloroacetone dropwise while stirring.

[e]

Add a catalytic amount of acetic acid to the mixture.

o

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer
Chromatography (TLC).

o

Upon completion, allow the mixture to cool to room temperature.
e Work-up and Purification:
o Remove the ethanol under reduced pressure using a rotary evaporator.

o Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution)
and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

o Combine the organic phases and dry over anhydrous magnesium sulfate.
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o Filter the drying agent and concentrate the organic solvent to obtain the crude product.

o Purify the crude material using column chromatography on silica gel to yield pure 2-
Methylimidazo[1,2-a]pyridin-6-amine.

Spectroscopic Characterization

Structural confirmation of 2-Methylimidazo[1,2-a]pyridin-6-amine relies on standard
spectroscopic techniques. While a specific spectrum for this exact compound is not publicly
available, the expected data can be reliably predicted based on analysis of closely related
analogues.[7][9]

Technique Expected Observations

~2.4-2.6 ppm (s, 3H): Singlet for the C2-methyl
protons. ~6.5-7.5 ppm (m): Aromatic protons on
the pyridine ring. The exact shifts and coupling
patterns depend on the electronic effects of the
1H NMR _ _
amine group. ~7.5-8.0 ppm (s, 1H): Singlet for
the C3-proton on the imidazole ring. Amine
Protons: A broad singlet, chemical shift is

solvent-dependent.

~14-16 ppm: C2-methyl carbon. ~105-145 ppm:
Aromatic carbons of the fused ring system. The
13C NMR carbon bearing the amine group (C6) would be
significantly upfield. ~140-150 ppm: Quaternary

carbons of the ring junction.

LC-MS (ESI+) Expected [M+H]* peak at m/z = 147.18.

Note: NMR spectra should be acquired in a suitable deuterated solvent such as DMSO-de or
CDCls. For detailed structural elucidation, 2D-NMR experiments (COSY, HSQC, HMBC) are
recommended.[10]

Chemical Reactivity and Drug Design Insights
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The reactivity of 2-Methylimidazo[1,2-a]pyridin-6-amine is governed by the interplay between

the electron-rich imidazo[1,2-a]pyridine core and the functional groups attached to it.

Key Reactive Sites

C3 Position: The C3 position of the imidazole ring is highly nucleophilic and is the primary
site for electrophilic substitution. This is a well-documented characteristic of the imidazo[1,2-
a]pyridine scaffold.[2] Reactions such as the aza-Friedel-Crafts reaction, Vilsmeier-Haack
formylation, and Mannich reaction readily occur at this position, allowing for the introduction
of diverse substituents.[2][8]

6-Amino Group: The primary amine at the C6 position is a key handle for derivatization. It
can readily undergo acylation, sulfonylation, alkylation, or be used in coupling reactions to
build more complex molecules. This functional group is critical for modulating the
compound's polarity, solubility, and ability to form hydrogen bonds with biological targets.

Caption: Key reactive sites on the 2-Methylimidazo[1,2-a]pyridin-6-amine scaffold.

Applications in Research and Development

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry. Its

derivatives have been investigated for a multitude of therapeutic applications.

Antituberculosis Agents: The scaffold is present in compounds that show significant activity
against Mycobacterium tuberculosis, including multi-drug resistant strains.

Anticancer Agents: Numerous derivatives have been synthesized and evaluated for their
cytotoxic activity against various cancer cell lines, with some acting as Cyclin-Dependent
Kinase (CDK) inhibitors.[8][11]

Neurodegenerative Diseases: The structural properties of imidazo[1,2-a]pyridines make
them suitable for designing ligands that can cross the blood-brain barrier. They have been
used to develop imaging agents for 3-amyloid plaques implicated in Alzheimer's disease.[9]

Antimicrobial Agents: The fusion of the imidazo[1,2-a]pyridine core with other heterocyclic
systems has yielded compounds with moderate to good activity against bacteria such as S.
aureus and E. coli.[7]
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2-Methylimidazo[1,2-a]pyridin-6-amine is a valuable starting material for exploring all these
applications, providing a robust platform for generating novel chemical entities with tailored
pharmacological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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